molecular formula C11H12BrNO3 B8342672 4-Bromo-1-cyclopentoxy-2-nitrobenzene CAS No. 871830-22-7

4-Bromo-1-cyclopentoxy-2-nitrobenzene

Cat. No.: B8342672
CAS No.: 871830-22-7
M. Wt: 286.12 g/mol
InChI Key: DOFMKKALRMNHEH-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentoxy-2-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at the 4-position, a nitro group at the 2-position, and a cyclopentoxy substituent at the 1-position of the benzene ring. This compound belongs to the nitrobenzene family, characterized by electron-withdrawing nitro groups that significantly influence its reactivity, solubility, and intermolecular interactions. The cyclopentoxy group introduces steric bulk and modulates electronic effects, making it distinct from simpler alkoxy-substituted analogs.

Properties

CAS No.

871830-22-7

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-bromo-1-cyclopentyloxy-2-nitrobenzene

InChI

InChI=1S/C11H12BrNO3/c12-8-5-6-11(10(7-8)13(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2

InChI Key

DOFMKKALRMNHEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Bromo-1-cyclopentoxy-2-nitrobenzene with structurally related bromo-nitrobenzene derivatives:

Compound Substituents Key Properties References
This compound 1-cyclopentoxy, 2-nitro, 4-bromo Expected steric hindrance from cyclopentoxy; moderate solubility in polar solvents (inferred) N/A
4-Bromo-1-chloro-2-nitrobenzene 1-chloro, 2-nitro, 4-bromo MP: 106–107°C; used as a precursor in Suzuki couplings; high halogen reactivity
4-Bromo-1-nitrobenzene 1-nitro, 4-bromo MP: 261°C; π-π stacking in crystal structure; synthesized via nitration of bromobenzene
4-Bromo-2-methyl-1-nitrobenzene 2-methyl, 1-nitro, 4-bromo High purity (95%); used in pharmaceutical intermediates; lower MP than non-methyl analogs
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene 5-cyclopropylmethoxy, 2-chloro, 4-nitro, 1-bromo MW: 306.54; steric and electronic effects from cyclopropane ring

Physicochemical Properties

  • Solubility: The cyclopentoxy group in this compound likely enhances solubility in organic solvents (e.g., dichloromethane) compared to non-alkoxy analogs like 4-bromo-1-chloro-2-nitrobenzene, which is less polar .
  • Thermal Stability : Methyl-substituted derivatives (e.g., 4-bromo-2-methyl-1-nitrobenzene) exhibit lower melting points (43–110°C) due to reduced molecular symmetry, whereas nitro groups increase thermal stability in halogenated analogs .

Research Findings and Data Gaps

  • Crystallography : Analogous compounds like 4-bromo-1-nitrobenzene show planar structures with π-π stacking (centroid distances: 3.6–3.7 Å) and weak C–H···O hydrogen bonds. The cyclopentoxy group may disrupt such interactions due to steric effects .
  • Spectroscopic Data : While IR, MS, and NMR data are available for methyl- and methoxy-substituted analogs (e.g., 4-bromo-3-methoxy-1-phenylpyrazole ), experimental characterization of this compound remains unreported.

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